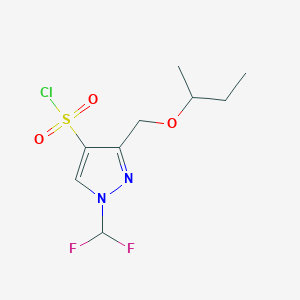
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has shown promising results in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is not yet fully understood. However, it is believed that this compound acts by inhibiting specific enzymes or proteins that are involved in various biological processes. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been used in the development of new drugs for the treatment of diabetes, hypertension, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments are its high purity and stability, which make it an ideal reagent for organic synthesis. However, this compound can be difficult to handle due to its high reactivity and toxicity. Therefore, proper precautions should be taken when handling and storing this compound.
Zukünftige Richtungen
There are several future directions for the research on 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride. One promising area is the development of new drugs for the treatment of various diseases, particularly cancer and viral infections. Additionally, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties that have found numerous applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.
Synthesemethoden
The synthesis of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride with hydrogen chloride gas. This reaction takes place in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is a white solid that can be purified via recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has found numerous applications in scientific research. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Moreover, this compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-3-6(2)17-5-7-8(18(10,15)16)4-14(13-7)9(11)12/h4,6,9H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVJWYIQZCFAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
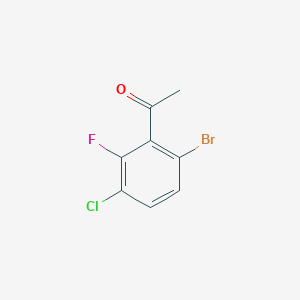
![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)
![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)
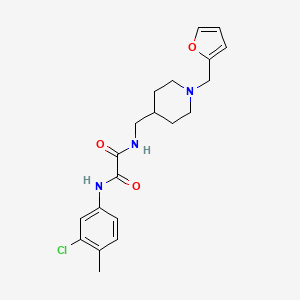

![Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2385122.png)
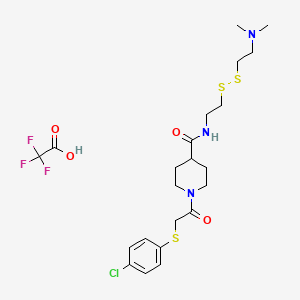
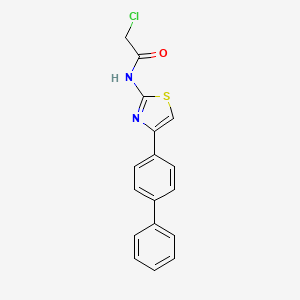

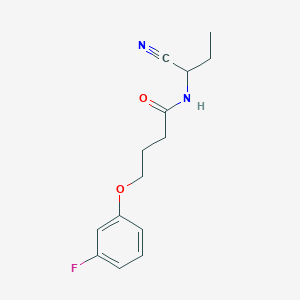
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)
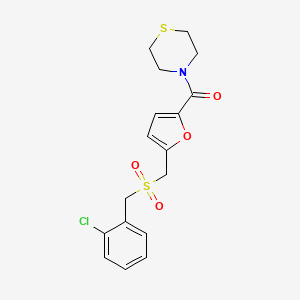
![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)
